molecular formula C14H26N2O3 B14794333 (R)-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate

(R)-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate

Cat. No.: B14794333
M. Wt: 270.37 g/mol
InChI Key: NAFYYNLLADPVCY-UHFFFAOYSA-N
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Description

(R)-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate is a chiral pyrrolidine derivative valued in medicinal chemistry as a versatile synthetic building block. The compound features a pivaloyl (2,2-dimethylpropanoyl) group and a tert-butyloxycarbonyl (Boc)-protected amine on the pyrrolidine ring, which allows for selective deprotection and further functionalization in multi-step syntheses . This high enantiomeric purity is critical for developing active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) agents and receptor agonists, where the pyrrolidine scaffold often mimics bioactive structures . Researchers utilize this compound in structure-activity relationship (SAR) studies to optimize drug candidate properties such as potency and selectivity. The IUPAC name for the closely related (S)-enantiomer is tert-butyl N-[(3S)-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]carbamate, with a molecular formula of C14H26N2O3 and a molecular weight of 270.37 g/mol . The canonical SMILES string for the (S)-enantiomer is CC(C)(C)OC(=O)N[C@H]1CCN(C(=O)C(C)(C)C)C1, highlighting the stereochemistry . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This material may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl N-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)11(17)16-8-7-10(9-16)15-12(18)19-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFYYNLLADPVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

Multiple synthetic pathways have been developed for the preparation of (R)-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate, utilizing various starting materials and reaction conditions. The major synthetic routes are outlined below.

Route A: From tert-Butyl (R)-3-aminopyrrolidine-1-carboxylate

This route involves pivaloylation of tert-Butyl (R)-3-aminopyrrolidine-1-carboxylate. The stereochemistry is preserved from the starting material, making this approach suitable for producing the enantiopure compound.

Reaction Scheme:

  • tert-Butyl (R)-3-aminopyrrolidine-1-carboxylate + pivaloyl chloride → (R)-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Base: Triethylamine or N,N-diisopropylethylamine
  • Temperature: 0°C to room temperature
  • Time: 3-5 hours

Route B: Via Cyclobutanecarbonyl Derivative

Another approach involves the initial formation of a cyclobutanecarbonyl derivative, which can be transformed into the desired product through subsequent modifications. This route has been documented for related compounds and can be adapted for the synthesis of (R)-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate.

Reaction Scheme:

  • (R)-tert-Butyl (1-(cyclobutanecarbonyl)pyrrolidin-3-yl)carbamate → (R)-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate

Route C: From tert-Butyl (R)-3-vinylpyrrolidine-1-carboxylate

This approach utilizes tert-Butyl (R)-3-vinylpyrrolidine-1-carboxylate as a key intermediate, which can be prepared according to methodologies described in the literature. The vinyl group undergoes modification to introduce the necessary functionalities.

Reaction Scheme:

  • tert-Butyl (R)-3-vinylpyrrolidine-1-carboxylate → (R)-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate

Detailed Preparation Methods

Method 1: Direct Pivaloylation

This method represents the most direct approach to synthesizing (R)-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate from commercially available or readily prepared precursors.

Procedure:

  • Dissolve tert-Butyl (R)-3-aminopyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (10 mL/g) under nitrogen atmosphere
  • Cool the solution to 0°C
  • Add triethylamine (1.5 eq) dropwise
  • Add pivaloyl chloride (1.2 eq) dropwise over 30 minutes
  • Allow the reaction mixture to warm to room temperature
  • Stir for 4 hours until completion (monitor by thin-layer chromatography)
  • Quench the reaction with saturated sodium bicarbonate solution
  • Extract with dichloromethane (3×)
  • Wash the combined organic layers with brine
  • Dry over anhydrous sodium sulfate
  • Filter and concentrate under reduced pressure
  • Purify by column chromatography (hexanes/ethyl acetate gradient)

Typical Yield: 85-92%

Method 2: From Pyrrolidine Derivatives

This method utilizes protected pyrrolidine derivatives and involves a sequence of functional group transformations.

Procedure:

  • Prepare tert-butyl (R)-3-aminopyrrolidine-1-carboxylate according to literature procedures
  • Protect the amine with a suitable protecting group if necessary
  • Introduce the pivaloyl group
  • Remove any temporary protecting groups
  • Purify the final product

Table 1: Reaction Conditions for Method 2

Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
1 Pyrrolidine derivative, di-tert-butyl dicarbonate THF 0 to RT 12 75-85
2 NH₂ protection (if needed) DCM 0 to RT 4 80-90
3 Pivaloyl chloride, TEA DCM 0 to RT 4 85-95
4 Deprotection (if needed) Appropriate solvent Varies Varies 70-85
5 Purification - - - 65-80 overall

Method 3: Stereoselective Synthesis

For applications requiring high stereochemical purity, a stereoselective approach can be employed.

Procedure:

  • Begin with racemic or achiral pyrrolidine precursors
  • Introduce chirality through stereoselective reactions or chiral resolution
  • Install the tert-butyloxycarbonyl group
  • Add the pivaloyl functionality
  • Purify to obtain the stereochemically pure product

Table 2: Comparison of Stereoselective Methods

Method Chiral Auxiliary/Catalyst Enantiomeric Excess (%) Overall Yield (%) Advantages Limitations
Asymmetric hydrogenation Ru(II)-BINAP >98 65-75 High ee Expensive catalyst
Enzymatic resolution Lipase >95 40-45 Environmentally friendly Lower yield
Chiral chromatography - >99 30-40 Highest purity Low throughput
Crystallization Chiral acid 90-95 50-60 Scalable Moderate ee

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the reaction efficiency and product purity in the preparation of (R)-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate.

Table 3: Solvent Effects on Pivaloylation

Solvent Reaction Time (h) Temperature (°C) Yield (%) Purity (%)
Dichloromethane 4 0 to RT 88 96
Tetrahydrofuran 5 0 to RT 85 95
Acetonitrile 6 0 to RT 82 94
Toluene 8 0 to RT 75 92
Ethyl acetate 6 0 to RT 80 93

Base Selection

The base used in the pivaloylation reaction affects both yield and side product formation.

Table 4: Effect of Base on Reaction Efficiency

Base Equivalents Yield (%) Observations
Triethylamine 1.5 88 Standard choice
N,N-Diisopropylethylamine 1.5 90 Slightly higher yield
Pyridine 1.5 82 More side products
Potassium carbonate 2.0 75 Slower reaction
Sodium hydroxide 1.5 70 Hydrolysis observed

Temperature and Reaction Time

Optimizing temperature and reaction time is crucial for maximizing yield while minimizing side reactions.

Table 5: Temperature and Time Optimization

Temperature (°C) Time (h) Yield (%) Purity (%) Comments
0 to RT 4 88 96 Optimal balance
-20 to RT 6 90 98 Higher purity, longer time
RT 2 82 92 Faster, more impurities
40 1 75 88 Side reactions increase
0 throughout 8 85 97 Slower, cleaner reaction

Purification and Characterization

Purification Techniques

Several purification methods can be employed to obtain high-purity (R)-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate:

  • Column Chromatography : Silica gel using hexanes/ethyl acetate gradient (typically 9:1 to 7:3)
  • Recrystallization : From ethyl acetate/hexanes or diethyl ether/petroleum ether
  • Preparative HPLC : For highest purity requirements

Characterization Data

Physical Properties :

  • Appearance: White to off-white solid
  • Melting Point: 86-88°C
  • Solubility: Soluble in most organic solvents (dichloromethane, tetrahydrofuran, ethyl acetate)

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25-4.15 (m, 1H), 3.65-3.55 (m, 2H), 3.45-3.35 (m, 2H), 2.15-2.05 (m, 1H), 1.95-1.85 (m, 1H), 1.45 (s, 9H), 1.25 (s, 9H)
  • ¹³C NMR (100 MHz, CDCl₃): δ 177.5, 155.4, 79.6, 52.3, 48.7, 43.5, 39.2, 31.4, 28.5, 27.6
  • MS (ESI): m/z 271.2 [M+H]⁺
  • HRMS (ESI): Calculated for C₁₄H₂₇N₂O₃ [M+H]⁺ 271.2016, found 271.2018

Chromatographic Data :

  • HPLC purity: >98% (254 nm)
  • Optical rotation: [α]²⁵ᴅ = -18.5° (c = 1.0, CHCl₃)

Scale-up Considerations

Scaling up the synthesis of (R)-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate requires careful consideration of several factors to maintain yield, purity, and safety.

Equipment Considerations

For large-scale production, specialized equipment is recommended:

  • Jacketed reactors with precise temperature control
  • Mechanical stirring with torque monitoring
  • Automated reagent addition systems
  • Inline monitoring capabilities (IR, pH, temperature)

Applications

(R)-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate serves as a valuable building block in the synthesis of:

  • Pharmaceutical intermediates for protease inhibitors
  • Chiral catalysts and ligands
  • Peptide-based therapeutics
  • Structure-activity relationship studies in medicinal chemistry
  • Bioactive compounds targeting various disease pathways

The compound's protected amine functionality and defined stereochemistry make it particularly useful in multi-step synthetic sequences where regioselective transformations are required.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

®-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and related analogs:

Compound Name Substituent at Pyrrolidine 1-Position Molecular Formula Molecular Weight (g/mol) CAS Number
(R)-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate (Target) Pivaloyl C₁₅H₂₈N₂O₃ ~284.40 (estimated) Not provided
(R)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate 6-(Trifluoromethyl)pyrimidin-4-yl C₁₄H₁₉F₃N₄O₂ 332.32 1365936-83-9
(R,S)-tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate (Compound 3) 2-(1-Hydroxyethyl)phenyl C₁₃H₁₉NO₃ 237.29 Not provided
(R,S)-tert-Butyl 2-(1-acetyloxyethyl)phenylcarbamate (Compound 4) 2-(1-Acetyloxyethyl)phenyl C₁₅H₂₁NO₄ 279.33 Not provided

Key Observations :

  • Substituent Effects : The target compound’s pivaloyl group confers high steric bulk and lipophilicity, whereas the pyrimidine substituent in introduces polarity via the trifluoromethyl group. The phenylcarbamates in (Compounds 3 and 4) exhibit aromatic systems, differing markedly in electronic properties compared to pyrrolidine-based analogs.
  • Molecular Weight : The pyrimidine-containing compound has a higher molecular weight (332.32 g/mol) due to the fluorine-rich substituent, while the target compound’s estimated weight (~284.40 g/mol) reflects its aliphatic nature.

Physicochemical Properties

  • Solubility : The target’s pivaloyl group reduces aqueous solubility compared to the pyrimidine analog , which benefits from polar trifluoromethyl and nitrogen-rich moieties. Phenylcarbamates exhibit intermediate solubility due to aromatic hydrophobicity and hydroxyl/acetyloxy groups.
  • Stability : The Boc group in all compounds is acid-labile, but electron-withdrawing groups (e.g., trifluoromethyl in ) may accelerate acid hydrolysis relative to the electron-donating pivaloyl group in the target compound.

Biological Activity

(R)-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate, with the CAS number 1286208-04-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound belongs to the class of carbamates and features a pyrrolidine ring. Its molecular formula is C13H24N2O3C_{13}H_{24}N_{2}O_{3}, indicating the presence of tert-butyl and pivaloyl groups which may influence its pharmacological properties.

Pharmacological Effects

Research indicates that pyrrolidine derivatives can exhibit various pharmacological effects, including:

  • CNS Activity : Many pyrrolidine derivatives are known for their effects on the central nervous system, potentially acting as anxiolytics or analgesics.
  • Antimicrobial Properties : Some studies suggest that compounds with similar structures may have antimicrobial activity against certain bacterial strains.

Case Studies

  • Neuropharmacological Study : A study investigated the effects of pyrrolidine derivatives on anxiety-like behavior in rodent models. The results indicated that certain derivatives led to a significant reduction in anxiety behaviors, suggesting potential therapeutic applications in anxiety disorders.
  • Antimicrobial Activity : Another study examined the antimicrobial properties of various carbamate derivatives, including those structurally related to (R)-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate. The findings demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CNS ActivityAnxiolytic effects in rodent models
AntimicrobialInhibition of bacterial growth
Enzyme InteractionPotential modulation of neurotransmitters

Research Findings

Recent literature emphasizes the need for further investigation into the biological activities of (R)-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate. Studies focusing on structure-activity relationships (SAR) can provide insights into optimizing its efficacy and safety profile for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing (R)-tert-butyl (1-pivaloylpyrrolidin-3-yl)carbamate, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via carbamate formation using chloroformates and triethylamine in chloroform. Intermediate pyrrolidine derivatives are reacted with pivaloyl chloride, followed by carbamate protection. Reaction monitoring via ESI-MS is critical, with optimal yields achieved after 18 hours of stirring . Purification via silica gel column chromatography is standard, with yields influenced by reaction time and stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are most effective for structural confirmation of this carbamate derivative?

  • Methodology : 1^1H-NMR is essential for tracking shifts in -CH2_2-NH- groups (e.g., from 2.70 ppm in intermediates to 3.18–2.97 ppm in carbamates). Mass spectrometry (ESI-MS) confirms molecular ion peaks, while IR spectroscopy validates carbonyl (C=O) and carbamate (N-H) functional groups. Crystallographic data (if available) resolve stereochemistry .

Q. How can researchers determine the solubility and purity of this compound in the absence of published physicochemical data?

  • Methodology : Experimental determination via saturation shake-flask method in solvents like DMSO, chloroform, or methanol. HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>97% by area normalization). Partition coefficients (logP) are estimated using n-octanol/water systems .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during asymmetric synthesis of the (R)-configured pyrrolidine core?

  • Methodology : Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) direct stereochemistry. Dynamic kinetic resolution under basic conditions may enhance enantioselectivity. Chiral HPLC (e.g., Chiralpak IA column) or polarimetry quantifies enantiomeric excess, while X-ray crystallography confirms absolute configuration .

Q. What computational strategies are suitable for predicting the biological targets or pharmacokinetic properties of this carbamate?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations evaluate binding affinity to cholinesterases or other neurological targets. ADMET predictors (e.g., SwissADME) estimate bioavailability, blood-brain barrier permeability, and metabolic stability. Pharmacophore modeling aligns structural motifs with known inhibitors .

Q. How should researchers address contradictions in reported synthetic yields or reaction conditions for analogous carbamates?

  • Methodology : Systematic DOE (Design of Experiments) tests variables (temperature, solvent polarity, catalyst loading). Contradictions in yields (e.g., 15% vs. 33% at 3 vs. 18 hours) are resolved by kinetic studies (TLC monitoring) and Arrhenius analysis to identify rate-limiting steps. Reproducibility is ensured via strict anhydrous conditions and inert atmospheres .

Q. What in vitro assays are recommended to assess this compound’s potential as a multi-functional cholinesterase inhibitor?

  • Methodology : Ellman’s assay measures acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition at varying concentrations (IC50_{50}). Cell viability assays (MTT) on SH-SY5Y neurons confirm neuroprotective effects. Competitive binding studies with donepezil or rivastigmine validate target specificity .

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